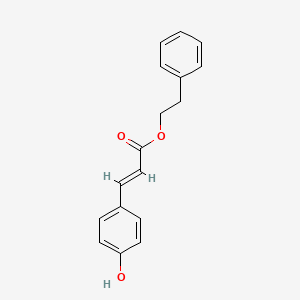

2-Phenylethyl 3-(4-hydroxyphenyl)prop-2-enoate

Description

This compound, also known as phenethyl (E)-3-(4-hydroxyphenyl)acrylate, is a cinnamic acid derivative with a 2-phenylethyl ester group. The compound is structurally related to natural phenolic esters and synthetic fragrance ingredients, with applications in pharmaceuticals, cosmetics, and agrochemicals.

Properties

CAS No. |

115610-25-8 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-phenylethyl 3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H16O3/c18-16-9-6-15(7-10-16)8-11-17(19)20-13-12-14-4-2-1-3-5-14/h1-11,18H,12-13H2 |

InChI Key |

GUMNIDBFNHVRBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2-phenylethyl ester, (2E)- typically involves the esterification of 2-propenoic acid with 3-(4-hydroxyphenyl)-2-phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are implemented to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2-phenylethyl ester, (2E)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(4-hydroxyphenyl)-2-phenylacetone.

Reduction: Formation of 3-(4-hydroxyphenyl)-2-phenylethanol.

Substitution: Formation of various substituted phenolic esters.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects due to its structural similarity to known bioactive compounds. Some key applications include:

- Antioxidant Activity: Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Properties: A study demonstrated that this compound can modulate inflammatory responses in macrophages, potentially aiding in the treatment of inflammatory diseases.

Material Science

Due to its unique chemical structure, 2-propenoic acid derivatives are being explored for use in polymer chemistry:

- Polymerization: The compound can undergo radical polymerization to form polymers with enhanced mechanical properties. These polymers can be utilized in coatings, adhesives, and sealants .

- Smart Materials: Incorporating this ester into smart materials allows for the development of stimuli-responsive systems that can change properties under external stimuli (e.g., temperature or pH changes) .

Agricultural Applications

The compound's phenolic structure suggests potential uses in agriculture:

- Pesticides and Herbicides: Research is ongoing into the efficacy of this compound as a natural pesticide or herbicide due to its bioactive properties against certain pests and weeds .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various propenoic acid derivatives. The results indicated that compounds similar to 2-propenoic acid exhibited significant free radical scavenging activity, suggesting their potential use in food preservation and nutraceuticals .

Case Study 2: Inflammatory Response Modulation

In vitro studies have shown that the application of this compound can reduce the production of pro-inflammatory cytokines in macrophages. This finding supports its potential use as an anti-inflammatory agent in therapeutic formulations for conditions such as arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2-phenylethyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs

Key Observations:

- Ester Group Influence : The methyl ester (C10H10O3, ) has lower molecular weight and Log Kow (~2.36), enhancing water solubility compared to the phenethyl ester (Log Kow ~4.56), which is more lipophilic and likely exhibits better membrane permeability .

- The 4-nitrophenyl ester () incorporates an electron-withdrawing nitro group, which may alter reactivity and UV absorption.

Table 2: Toxicity Comparison

‡Inferred from structurally similar esters ().

Key Observations:

- The phenethyl ester (target compound) lacks direct toxicity data, but related phenethyl esters () show hazards such as acute oral toxicity (Category 4) and skin irritation, suggesting careful handling is required.

Biological Activity

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2-phenylethyl ester, (2E)-, also known by its CAS number 115610-25-8, is a chemical compound characterized by its unique structure that combines a propenoic acid moiety with phenolic and ethyl groups. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications.

- Chemical Formula : C17H16O3

- Molecular Weight : 284.31 g/mol

- Structure : The compound features a propenoic acid backbone with a hydroxyl group on the phenyl ring, which enhances its biological activity.

Synthesis

The synthesis typically involves the esterification of 2-propenoic acid with 3-(4-hydroxyphenyl)-2-phenylethanol, often catalyzed by acids such as sulfuric acid under reflux conditions in organic solvents like toluene or dichloromethane.

Antioxidant Properties

Research indicates that compounds similar to 2-Propenoic acid derivatives exhibit significant antioxidant activities. This is primarily attributed to the phenolic hydroxyl group which can donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit key inflammatory pathways by modulating the activity of enzymes and receptors involved in inflammation. For example, it can interact with Toll-like receptors (TLRs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial in the inflammatory response .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various pathogens by disrupting cell membrane integrity and inhibiting vital cellular functions .

Case Studies

- Study on Inflammatory Response : A study evaluated the effects of various propenoic acid derivatives on cytokine production in macrophages. The results indicated that these compounds significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential as anti-inflammatory agents .

- Antioxidant Activity Assessment : Another research highlighted the antioxidant capacity of related compounds through DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro .

The biological activity of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2-phenylethyl ester is primarily mediated through:

- Enzyme Interaction : The phenolic hydroxyl group can form hydrogen bonds with enzymes, modulating their activity.

- Metabolite Formation : Hydrolysis of the ester group can release active metabolites that exert biological effects.

Therapeutic Potential

Due to its biological activities, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .

Industrial Uses

In addition to its medicinal applications, it is utilized in organic synthesis and polymer chemistry as a building block for specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.